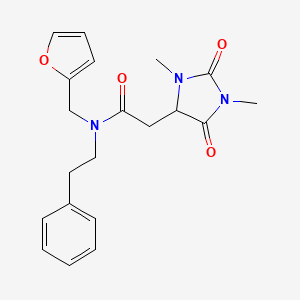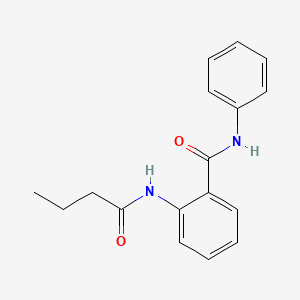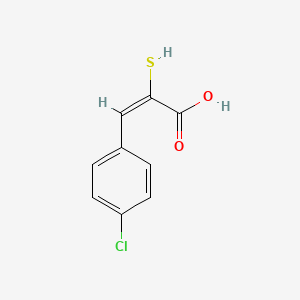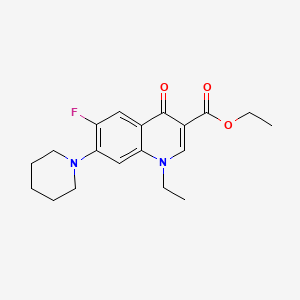![molecular formula C15H12N2O3S2 B5613860 (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5613860.png)
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core with furan substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5-methylfurfural with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The thiazolidinone core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The furan rings and thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core but different substituents.
Furan Derivatives: Compounds with furan rings but different core structures.
Uniqueness
The uniqueness of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core with furan substituents
Propiedades
IUPAC Name |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-9-3-5-11(19-9)7-13-14(18)17(15(21)22-13)16-8-12-6-4-10(2)20-12/h3-8H,1-2H3/b13-7-,16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRODYWKRLJXZGD-QBZWNVLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5613789.png)
![1-methyl-4-(3-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}propanoyl)piperazine](/img/structure/B5613795.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5613799.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613802.png)
![[(2-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B5613814.png)
![1-(2-furoyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B5613830.png)
![9-allyl-4-(1-ethylpiperidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5613836.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5613840.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5613869.png)

![(1S*,5R*)-3-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613879.png)


